molecular formula C5H10N2 B1275089 3-Azabicyclo[3.1.0]hexan-6-amine CAS No. 208837-84-7

3-Azabicyclo[3.1.0]hexan-6-amine

Cat. No.: B1275089
CAS No.: 208837-84-7
M. Wt: 98.15 g/mol
InChI Key: MNUHYQZBNHDABI-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexan-6-amine is a conformationally rigid bicyclic amine that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. This structurally constrained framework is characterized by a cis-fused cyclopropane-pyrrolidine ring system, which introduces significant ring strain and locks the molecule into a specific three-dimensional orientation. This rigidity is highly valuable for designing pharmacophores with improved selectivity and potency, making it a key building block in the synthesis of various biologically active compounds . This compound and its derivatives have been investigated as core structures in several therapeutic areas. It has been utilized as the P2 amino partner in the development of conformationally rigid dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes . Furthermore, spiro-fused derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have demonstrated promising in vitro antiproliferative activity against a range of human tumor cell lines, including erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2) . Studies on these derivatives suggest that the mechanism of action may involve disrupting cell motility and decreasing mitochondrial membrane potential, indirectly pointing to an antitumor effect . The scaffold is also recognized as an essential building block in pharmaceuticals such as the potent gyrase inhibitor Trovafloxacin . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUHYQZBNHDABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Azabicyclo 3.1.0 Hexan 6 Amine and Analogous Structures

General Strategies for Constructing the 3-Azabicyclo[3.1.0]hexane Ring System

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has seen remarkable progress, employing both transition-metal-catalyzed and metal-free approaches. bohrium.comresearchgate.netnih.gov General strategies can be categorized into several approaches: the annulation of a new ring onto an existing pyrrole (B145914) or cyclopropane (B1198618) ring, sequential tandem closure of both rings, and the simultaneous formation of both rings. researchgate.net

One of the most prominent strategies involves the cyclopropanation of five-membered N-heterocycles. rsc.org This can be achieved through intermolecular reactions on unsaturated pyrrole derivatives or through intramolecular cyclopropanation of substrates like 1,6-enynes. researchgate.netrsc.org Another effective method is the derivatization of substituted cyclopropanes. mdpi.comresearchgate.net Additionally, the reaction of functionalized maleimides with a one-carbon donor, such as a diazomethane (B1218177) derivative or an N-tosylhydrazone, provides a direct route to the fused-bicyclic system via a [2+1] annulation. mdpi.comresearchgate.net

Cyclopropanation-Based Approaches

Cyclopropanation reactions are a cornerstone in the synthesis of the 3-azabicyclo[3.1.0]hexane core. These methods typically involve the reaction of an alkene with a carbene or carbene equivalent to form the three-membered ring.

Metal-Catalyzed Cyclopropanation Reactions

Various transition metals, including rhodium, palladium, and copper, have been effectively used to catalyze cyclopropanation reactions, leading to the formation of the 3-azabicyclo[3.1.0]hexane skeleton.

Dirhodium(II) catalysts are highly effective in promoting the cyclopropanation of N-substituted-2,5-dihydropyrroles with diazoacetates. researchgate.netacs.orgnih.gov This method is a key route to 3-azabicyclo[3.1.0]hexane-6-carboxylates. thieme-connect.com While historically requiring high catalyst loadings, recent advancements have enabled the use of very low catalyst loadings (as low as 0.005 mol%), making the process more efficient and cost-effective. researchgate.netacs.orgnih.gov

The choice of dirhodium(II) catalyst and reaction conditions can influence the stereoselectivity of the cyclopropanation, allowing for the selective formation of either the exo or endo diastereomer. thieme-connect.comresearchgate.netacs.org For instance, the use of chiral dirhodium(II) catalysts can induce high levels of diastereoselectivity. thieme-connect.com Furthermore, subsequent hydrolysis or epimerization steps can be employed to isolate the desired stereoisomer without the need for chromatographic purification. thieme-connect.comresearchgate.netacs.org

Table 1: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole

CatalystLoading (mol%)Temperature (°C)Yield (%)Diastereomeric Ratio (exo:endo)
Rh₂(OAc)₄125Low~1:1
Rh₂(esp)₂0.00570Low~1:1
Rh₂(esp)₂0.0059076~1:1

Data compiled from various studies on the optimization of the reaction. nih.govacs.org

A practical and efficient method for synthesizing a wide range of 3-azabicyclo[3.1.0]hexane derivatives involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. rsc.orgrsc.org This approach offers high yields and diastereoselectivities, and the resulting major diastereoisomers can often be easily separated by column chromatography. rsc.org This protocol has proven to be scalable, providing a practical route to key pharmaceutical intermediates. rsc.orgrsc.org

The reaction proceeds via the in situ generation of a diazo compound from the N-tosylhydrazone, which then undergoes a palladium-catalyzed cyclopropanation with the maleimide (B117702). nih.gov This method is considered environmentally friendly and provides a facile route to complex bicyclic structures. rsc.org

Table 2: Palladium-Catalyzed Cyclopropanation of N-Substituted Maleimides

N-SubstituentN-TosylhydrazoneYield (%)Diastereomeric Ratio
Benzyl (B1604629)Benzaldehyde85>20:1
PhenylAcetophenone78>20:1
Methyl4-Methoxybenzaldehyde92>20:1

Representative examples from the literature. rsc.org

Copper catalysts are also widely employed in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. bohrium.com One notable example is the copper-catalyzed asymmetric [3+2] cycloaddition of azomethine ylides with cyclopropenes, which constructs the bicyclic system with high enantioselectivity. beilstein-journals.orgresearchgate.net This method allows for the creation of multiple contiguous stereocenters in a single step. rsc.org

Copper-catalyzed intramolecular cyclopropanation of N-allyl enamines and oxidative cyclopropanation of 1,6-enynes are other effective strategies. bohrium.comresearchgate.net These reactions often proceed under mild conditions and tolerate a variety of functional groups. bohrium.comresearchgate.net

Table 3: Copper-Catalyzed Asymmetric Cycloaddition

Azomethine Ylide SourceCyclopropene (B1174273)Catalyst SystemYield (%)Enantiomeric Excess (ee %)
Glycine ester imineDialkyl cyclopropene-1,1-dicarboxylateCu(CH₃CN)₄BF₄ / Chiral Ligand>90>95
Alanine ester imineAryl-substituted cyclopropeneCu(I) / Ph-Phosferrox>95>99

Illustrative data based on reported methodologies. beilstein-journals.orgrsc.org

An intramolecular approach utilizing rhodium-alkylcarbenes provides a rapid and efficient route to 3-azabicyclo[3.1.0]hexanes. researchgate.netresearchgate.netresearchgate.net In this method, alkyl diazomethanes, generated in situ from 2,4,6-triisopropylbenzenesulfonylhydrazones, undergo an intramolecular cyclopropanation with a tethered alkene. rsc.org This reaction is catalyzed by dirhodium(II) complexes, such as Rh₂(esp)₂, and proceeds in good to high yields under mild conditions. rsc.org

This strategy can be viewed as a reductive [2+1] cycloaddition between a carbon-carbon double bond and a carbon-oxygen double bond of the precursor carbonyl compound. rsc.org It offers a flexible protocol for accessing these important nitrogen-containing scaffolds. researchgate.netacs.org

1,3-Dipolar Cycloaddition Reactions

A prominent and versatile method for the synthesis of the 3-azabicyclo[3.1.0]hexane core is the 1,3-dipolar cycloaddition reaction. This approach involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.

Cycloadditions of Azomethine Ylides with Cyclopropenes

The reaction between azomethine ylides, as 1,3-dipoles, and cyclopropenes, as dipolarophiles, provides a direct route to the 3-azabicyclo[3.1.0]hexane framework. beilstein-journals.orgresearchgate.netnih.gov This method is valued for its ability to rapidly construct the bicyclic system with high stereocontrol. The in situ generation of azomethine ylides from the reaction of α-amino acids with carbonyl compounds is a common tactic. beilstein-journals.orgnih.govmdpi.com

A variety of complex 3-azabicyclo[3.1.0]hexane derivatives can be synthesized as single isomers in high yields and enantioselectivities through the desymmetrization of prochiral cyclopropenes using a Cu(CH3CN)4BF4/Ph-Phosferrox complex-catalyzed 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net

A noteworthy example of a stable azomethine ylide employed in these cycloadditions is the protonated form of Ruhemann's purple (PRP). beilstein-journals.orgnih.govbeilstein-archives.orgbeilstein-archives.org This stable 1,3-dipole reacts reliably with a range of 3-substituted and 3,3-disubstituted cyclopropenes. The reaction proceeds with high diastereofacial selectivity to yield bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields. beilstein-journals.orgnih.gov The utility of this method is further demonstrated by its success in trapping unstable 1,2-disubstituted cyclopropenes under mild conditions. beilstein-journals.orgnih.gov

The reaction conditions for the cycloaddition of PRP with cyclopropenes have been optimized. Aprotic solvents such as 1,4-dioxane, acetonitrile, and dimethylformamide at 65 °C have been found to favor the formation of the desired cycloadduct. beilstein-journals.org In contrast, protic solvents like alcohols are unsuitable as they lead to an acid-base reaction with the PRP, forming the stabilized aza-allylic anion known as Ruhemann's purple. beilstein-archives.org

Optimization of Reaction Conditions for Cycloaddition of PRP with 1,2,3-Triphenylcyclopropene beilstein-journals.org
EntrySolventTemperature (°C)Yield (%)
1THFReflux-
21,4-Dioxane6567
3Acetonitrile6570
4DMF6561
5Methanol--
6Ethanol--

To introduce fluorine atoms into the 3-azabicyclo[3.1.0]hexane scaffold, a strategy involving the [3+2]-cycloaddition of azomethine ylides with gem-difluorocyclopropenes has been developed. researchgate.netnih.gov This approach provides access to novel fluorine-containing 3-azabicyclo[3.1.0]hexanes, which are of interest in medicinal chemistry. researchgate.netnih.gov The reaction exploits the reactivity of gem-difluorocyclopropenes in dipolar cycloaddition reactions to afford these specialized scaffolds. researchgate.net

The optimization of these reactions has been explored, with initial screenings indicating that trifluoroacetic acid (TFA) is an effective initiator for the formation of the azomethine ylide. researchgate.net

Optimization of the [3+2]-Cycloaddition with Azomethine Ylide and (gem-Difluorocycloprop-1-en-1-yl)benzene researchgate.net
EntryInitiatorYield (%)
1TFA (Trifluoroacetic acid)-
2TFA-
3H₂SO₄Similar to TFA
4Acetic acidDecreased
Ethyl Diazoacetate Cycloaddition to Pyrroline (B1223166) or Maleimide Derivatives

A well-established route to the core structure of 3-azabicyclo[3.1.0]hexan-6-amine involves the cycloaddition of ethyl diazoacetate to a pyrroline or maleimide derivative. epa.govresearchgate.netthieme-connect.com This reaction constructs the fundamental azabicyclohexyl system. Specifically, the treatment of N-benzyloxycarbonyl-3-pyrroline with ethyl diazoacetate under rhodium acetate (B1210297) catalysis yields the ethyl ester of 3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. google.com Similarly, the addition of ethyl diazoacetate to N-benzylmaleimide generates a pyrazoline, which upon thermolysis, provides 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylic acid ethyl ester. google.com

Following the formation of the bicyclic ester, the introduction of the crucial amine group at the 6-position is typically achieved through a modified Curtius rearrangement. epa.govresearchgate.netthieme-connect.com This rearrangement converts the carboxylic acid derivative, obtained from the hydrolysis of the ester, into an amine.

Derivatization Reactions of Substituted Cyclopropanes

An alternative strategy for the synthesis of 3-azabicyclo[3.1.0]hexanes involves the derivatization of pre-existing substituted cyclopropanes. mdpi.comresearchgate.netresearchgate.net

C(sp³)–H Bond Activated Alkenylation/Amination Tandem Reactions

A modern and efficient approach involves the tandem activation of a C(sp³)–H bond followed by alkenylation and amination. mdpi.comresearchgate.netresearchgate.net This methodology allows for the construction of the 3-azabicyclo[3.1.0]hexane framework through the strategic formation of new carbon-carbon and carbon-nitrogen bonds. An enantioselective C–H functionalization route to perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes has been disclosed, which utilizes a palladium(0)-catalyzed cyclopropane C–H functionalization. acs.orgacs.org The resulting cyclic ketimine products can then react with a variety of nucleophiles in one-pot processes, enabling the rapid and modular construction of heavily substituted pyrrolidines. acs.orgacs.org

While this method provides a powerful tool for accessing the 3-azabicyclo[3.1.0]hexane scaffold, further functional group manipulations would be necessary to specifically yield this compound. Another approach involves a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides to access conformationally restricted highly substituted aza[3.1.0]bicycles. nih.gov

Intramolecular Aminolysis Reactions

Intramolecular aminolysis presents a direct pathway to the 3-azabicyclo[3.1.0]hexane framework. This strategy involves the cyclization of a precursor molecule containing both an amine and a suitable leaving group, facilitated by the nucleophilic attack of the amine on an electrophilic carbon center within the same molecule. mdpi.comresearchgate.net One of the classic and effective methods involves the derivatization of substituted cyclopropanes. mdpi.comresearchgate.net

A key example is the synthesis starting from a pyrroline or maleimide derivative. The initial step typically involves an ethyl diazoacetate cycloaddition to form the azabicyclohexyl system. Following the construction of this core structure, the amine functionality is introduced via a modified Curtius rearrangement. epa.gov This sequence highlights the utility of intramolecular reactions in building the bicyclic system first, followed by functional group installation.

Intermolecular [2+1] Fused-Annulation Reactions

Intermolecular [2+1] fused-annulation reactions offer an alternative and powerful approach to the 3-azabicyclo[3.1.0]hexane skeleton. mdpi.comresearchgate.net This method typically involves the reaction of a five-membered N-heterocycle, such as a functionalized maleimide derivative, with a one-carbon donor. mdpi.comresearchgate.net The one-carbon donor can be generated in situ from various precursors, including substituted diazomethanes, bromo(nitro)methane, substituted α-diazoacetates, and N-tosylhydrazones. mdpi.comresearchgate.net

A notable example is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction provides a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with significant diastereoselectivity. rsc.org The ability to isolate the major diastereoisomers through standard chromatographic techniques makes this a practical route for obtaining these complex structures. rsc.org

Intramolecular Cyclization and Annulation Reactions

Beyond the previously mentioned strategies, other intramolecular cyclization and annulation reactions provide diverse pathways to the 3-azabicyclo[3.1.0]hexane core. These methods often leverage different bond-forming strategies to construct the bicyclic system.

Base-Promoted Intramolecular Additions of Alkenes

A recently developed strategy involves the base-promoted intramolecular addition of alkenes to deliver conformationally restricted and highly substituted aza[3.1.0]bicycles. mdpi.comresearchgate.net This method utilizes vinyl cyclopropanecarboxamides as precursors. Under basic conditions, an intramolecular olefin aza-addition reaction occurs, leading to the formation of the desired fused bicyclic compounds. mdpi.comnih.gov

This reaction has been shown to be effective with a variety of substrates, and the use of a strong base like potassium tert-butoxide in a solvent such as DMF at elevated temperatures is typical. researchgate.net The yields of these reactions can be quite good, as demonstrated in the table below. researchgate.net

SubstrateProductYield (%)Diastereomeric Ratio (dr)
N-(cyclopropyl(phenyl)methyl)-N-vinylbenzamide3-benzoyl-1-phenyl-3-azabicyclo[3.1.0]hexane85~5:4
N-(cyclopropyl(4-methoxyphenyl)methyl)-N-vinylbenzamide3-benzoyl-1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane81-

Oxidative Cyclization Pathways

Oxidative cyclization represents another important class of reactions for synthesizing 3-azabicyclo[3.1.0]hexane derivatives. These methods often involve the use of a transition metal catalyst to facilitate the formation of the bicyclic system through an oxidative process.

Palladium(II)/Palladium(IV)-Mediated Oxidative Cyclization

An enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has been developed utilizing a palladium(II)/palladium(IV)-mediated oxidative cyclization. doi.org This process begins with the allylic substitution of allyl carbonates with propargyl amines, promoted by an amine catalyst, to form N-allyl propargylamines as intermediates. doi.org These intermediates then undergo an in-situ enantioselective oxidative cyclization catalyzed by a palladium complex. doi.org

The key to the high enantioselectivity of this reaction is the use of a chiral spiro bis(isoxazoline) ligand (SPRIX). doi.org The proposed mechanism involves the anti-acetoxypalladation of the alkyne, followed by intramolecular olefin insertion. Subsequent oxidation of the Pd(II) intermediate to a Pd(IV) species is followed by a key cyclopropanation step to afford the final product and regenerate the Pd(II) catalyst. doi.org This method has been shown to produce the desired bicyclic compounds in yields up to 92% and with enantiomeric excesses up to 90%. doi.org

More recently, a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides has been reported. researchgate.net This transformation proceeds through a typical aza-Wacker mechanism, forming a new C-N bond with oxygen as the terminal oxidant, and yields moderately substituted aza[3.1.0]bicycles. researchgate.net

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for the synthesis and derivatization of complex molecules, including 3-azabicyclo[3.1.0]hexanes. acs.orgnih.gov These strategies offer the potential for more efficient and atom-economical synthetic routes by avoiding the need for pre-functionalized starting materials.

An enantioselective C-H functionalization route to perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes has been disclosed. acs.org This method employs a palladium(0)-catalyzed cyclopropane C-H functionalization using trifluoroacetimidoyl chlorides as electrophilic partners, enabled by a modular and bench-stable diazaphospholane ligand. The resulting cyclic ketimine products can then react with a variety of nucleophiles in one-pot processes, allowing for the rapid and modular construction of heavily substituted pyrrolidines. acs.org

Furthermore, a direct bridge-head C(sp3)−H borylation of bicyclic amines, including the 3-azabicyclo[3.1.0]hexane scaffold, has been achieved through a cooperative iridium/aluminum catalysis. bohrium.com This reaction proceeds under mild conditions with good yields and excellent site-selectivities. The use of a BINOL-based chiral aluminum catalyst allows for the synthesis of enantioenriched alkylboronate products, which are versatile intermediates for further functionalization. bohrium.com

Additionally, palladium-catalyzed transannular C-H arylation of the azabicyclo[3.1.0]hexane core has been developed. thieme-connect.com This method provides rapid access to three-dimensional fragments with attractive physicochemical properties for drug discovery. While early iterations of this method had drawbacks, a modified protocol offers faster reaction times and glovebox-free conditions, making it more amenable to parallel synthesis. thieme-connect.com The reaction utilizes a variety of aryl halides and allows for subsequent manipulation of the protecting group. thieme-connect.com

Selected Examples of C-H Arylation of the Azabicyclo[3.1.0]hexane Core thieme-connect.com
Aryl HalideProduct Yield (%)
4-Iodobiphenyl83
1-Iodo-4-(trifluoromethyl)benzene34
4-Iodo-1,2-difluorobenzene25
2-Iodopyridine18
3-Iodopyridine65
4-Iodopyridine24
Palladium-Catalyzed Transannular C-H Functionalization of Alicyclic Amines

A significant advancement in the functionalization of alicyclic amines is the palladium-catalyzed transannular C-H functionalization, which allows for the selective modification of C-H bonds at positions remote from the nitrogen atom. rsc.org This strategy has been effectively applied to the 3-azabicyclo[3.1.0]hexane core to introduce aryl groups at the C-6 position. acs.org The reaction leverages the boat conformation of the substrate to bring specific C-H bonds into proximity with the metal center. rsc.org

The process typically involves three main steps: the installation of a directing group on the nitrogen atom, the palladium-catalyzed transannular C(sp³)–H arylation, and the subsequent removal of the directing group. acs.org Initially, directing groups such as an amide derived from p-CF₃C₆F₄ aniline (B41778) were used, which, when appended to the nitrogen, successfully facilitated the C-H arylation of the 3-azabicyclo[3.1.0]hexane core with various aryl iodides. nih.gov Model complexes of the palladium(II) intermediates have been synthesized and studied, confirming their competence in the C-H activation and arylation sequence. nih.gov These studies support a mechanism involving a concerted metalation-deprotonation (CMD) pathway. nih.gov

To improve reaction efficiency, a second-generation catalyst system has been developed. acs.orgresearchgate.net This system utilizes pyridine- and quinoline-carboxylate ligands, which significantly increase the reaction rate, yield, and scope of the Pd-catalyzed transannular C–H arylation. acs.orgfigshare.com These ligands are believed to impede catalyst decomposition pathways. acs.org The use of microwave heating has also been employed to reduce reaction times from hours to under an hour, enhancing the method's utility for creating libraries of fragment-like molecules for drug discovery. acs.org

The scope of this methodology is broad, accommodating a variety of aryl and heteroaryl iodides as coupling partners.

Table 1: Examples of 6-Aryl-3-azabicyclo[3.1.0]hexanes Synthesized via Pd-Catalyzed Transannular C-H Arylation

EntryAryl Iodide Coupling PartnerProductYield (%)
14-Iodobiphenyl6-(Biphenyl-4-yl)-3-(directing group)-3-azabicyclo[3.1.0]hexane80 nih.gov
24-Iodoanisole3-(Directing group)-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane75 nih.gov
31-Iodo-4-(trifluoromethoxy)benzene3-(Directing group)-6-(4-(trifluoromethoxy)phenyl)-3-azabicyclo[3.1.0]hexane68 nih.gov
42-Iodopyridine3-(Directing group)-6-(pyridin-2-yl)-3-azabicyclo[3.1.0]hexane65 acs.org
53-Iodoquinoline3-(Directing group)-6-(quinolin-3-yl)-3-azabicyclo[3.1.0]hexane60 acs.org

Yields are for the C-H arylation step with an installed directing group.

Enantioselective Palladium(0)-Catalyzed Cyclopropane C-H Functionalization

A powerful strategy for the asymmetric synthesis of substituted 3-azabicyclo[3.1.0]hexanes involves the enantioselective palladium(0)-catalyzed functionalization of a cyclopropane C-H bond. acs.org This approach provides access to densely substituted, perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. acs.orgresearchgate.net

The reaction employs modular and bench-stable diazaphospholane ligands to achieve high enantioselectivity. researchgate.netacs.org Trifluoroacetimidoyl chlorides serve as effective electrophilic partners in this C-H functionalization. acs.org The resulting cyclic ketimine products are versatile intermediates that can react in one-pot processes with a wide range of nucleophiles, allowing for the rapid and modular construction of heavily substituted pyrrolidines. acs.orgresearchgate.net The absence of a reaction without the palladium catalyst rules out a potential Bischler-Napieralski pathway. acs.org

In a related methodology, TADDOL-based phosphoramidite (B1245037) ligands have been used for the enantioselective palladium(0)-catalyzed intramolecular C–H arylation of cyclopropanes, yielding cyclopropyl-containing dihydroquinolones and dihydroisoquinolones with high yields and enantioselectivities. snnu.edu.cnrsc.org These Pd(0)/Pd(II) catalytic cycles typically begin with the oxidative addition of the Pd(0) catalyst to an organohalide, followed by C-H activation via a concerted metalation-deprotonation mechanism. snnu.edu.cn

Iridium(III)-Catalyzed C-H Activation and Transfer Hydrogenation

A flexible, two-step protocol utilizing both rhodium and iridium catalysis provides an efficient and highly selective route to substituted 3-azabicyclo[3.1.0]hexanes. acs.orgresearchgate.net This method is particularly notable for its ability to construct the bicyclic scaffold with excellent control over stereochemistry. researchgate.net

The first step involves a CpxRh(III)-catalyzed alkenyl C-H functionalization of N-enoxysuccinimides with acrolein. acs.org This reaction proceeds as a rare cis-cyclopropanation, producing disubstituted cis-cyclopropanes with high diastereo- and enantioselectivity. acs.org

In the second step, the resulting dicarbonyl cis-cyclopropanes are cyclized in the presence of a primary amine. researchgate.net This transformation is catalyzed by a Cp*Ir(III) complex and proceeds through an iterative aminative transfer hydrogen process to diastereoselectively form the final 3-azabicyclo[3.1.0]hexane products. acs.orgresearchgate.netresearchgate.net The choice of solvent, such as methanol, was found to be crucial for achieving high yields and enantioselectivity in this iridium-catalyzed step. researchgate.net

Insertion of Cyclopropylmagnesium Carbenoids into Intramolecular C-H Bonds

The synthesis of various 3-azabicyclo[3.1.0]hexanes can be achieved through a key step involving the 1,5-C-H insertion of a cyclopropylmagnesium carbenoid. researchgate.netepa.gov This methodology provides a direct route to the bicyclic system by forming a C-C bond within the same molecule. acs.org

The process begins with the preparation of 1-chlorocyclopropyl p-tolyl sulfoxides that bear an N,N-disubstituted aminomethyl group on the cyclopropane ring. researchgate.netepa.gov These precursors are synthesized from dichloromethyl p-tolyl sulfoxide (B87167), α,β-unsaturated carboxylic acid esters, primary amines, and alkyl halides. acs.org

Upon treatment of these sulfoxides with isopropylmagnesium chloride (i-PrMgCl), cyclopropylmagnesium carbenoids are generated in situ. researchgate.netacs.org These reactive intermediates then undergo an intramolecular insertion into a C-H bond adjacent to the nitrogen atom, yielding the 3-azabicyclo[3.1.0]hexane structure in yields of up to 94%. researchgate.netepa.gov The reactivity of the C-H bond toward this insertion was found to increase in the order of N-CH₃ < N-CH₂CH₃ < N-CH₂Ph < N-CH(CH₃)₂. researchgate.netepa.gov Furthermore, by using a chiral S-p-tolylsulfinyl group as a chiral auxiliary, optically active 3-azabicyclo[3.1.0]hexane can be synthesized. researchgate.net

Sequential Annulation Reactions

[3+2]/[2+1] Annulation of Acrylonitriles with Vinylsulfonium Salts

A sequential [3+2]/[2+1] annulation reaction has been developed for the synthesis of functionalized polycyclic molecules that contain the 3-azabicyclo[3.1.0]hexane core. researchgate.netcolab.ws This method has been applied to acrylonitriles derived from benzimidazole (B57391) and indole, which react with vinylsulfonium salts to produce molecules with three contiguous stereocenters. researchgate.netresearchgate.net

In a related transformation, allylic amines bearing various Michael acceptors can react with α-substituted vinylsulfonium salts to generate 3-azabicyclo[3.1.0]hexanes as single diastereoisomers in moderate to good yields. bris.ac.uk This demonstrates the utility of vinylsulfonium salts as versatile annulation reagents for constructing this bicyclic framework. bris.ac.uk

Photochemical Decomposition of Pyrazolines

A practical and efficient method for the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivatives utilizes a photochemical decomposition of CHF₂-pyrazolines as the key step. rsc.orgnih.govscispace.com This approach is valued for its simple operation, mild reaction conditions, and excellent tolerance of various functional groups, providing the desired products in moderate to excellent yields. nih.govrsc.org

The synthesis begins with the [3+2] cycloaddition of in situ generated difluoromethyl diazomethane with commercially available maleimides to form the intermediate CHF₂-substituted pyrazolines. rsc.orgnih.gov While thermal decomposition of the pyrazoline intermediate is possible, it results in lower yields. rsc.orgnih.gov In contrast, photochemical decomposition proves to be much more efficient. researchgate.net

The proposed mechanism for the photochemical reaction involves the light-induced extrusion of a nitrogen molecule (N₂) from the pyrazoline ring. rsc.org This step generates a 1,3-biradical intermediate, which subsequently recombines to form the cyclopropane ring, resulting in a mixture of diastereomeric 3-azabicyclo[3.1.0]hexane products. rsc.orgscispace.com These diastereoisomers can typically be separated by silica (B1680970) gel chromatography. rsc.orgnih.gov The resulting carbonyl groups on the scaffold can be further reduced without cleavage of the cyclopropane ring. scispace.com

Ring-Expansion Reactions of Cyclopropanes

Ring-expansion reactions of functionalized cyclopropanes offer a pathway to the 3-azabicyclo[3.1.0]hexane core. These methods often involve the intramolecular rearrangement of a cyclopropylmethylamine derivative. For instance, the treatment of 1-chlorocyclopropyl p-tolyl sulfoxides bearing an N,N-disubstituted aminomethyl group with isopropylmagnesium chloride generates cyclopropylmagnesium carbenoids. These intermediates can then undergo intramolecular C-H insertion into a bond adjacent to the nitrogen atom, yielding the 3-azabicyclo[3.1.0]hexane skeleton in high yields, reaching up to 94%. researchgate.net The reactivity of the C-H bond for this insertion follows the order: N-CH3 < N-CH2CH3 < N-CH2Ph < N-CH(CH3)2. researchgate.net

Another approach involves the photoredox-mediated (3+2) annulation of cyclopropylanilines with cyclopropenes. nih.govresearchgate.net This method provides a convergent synthesis of bicyclo[3.1.0]hexanes and has been shown to be effective for creating highly substituted derivatives with good diastereoselectivity, particularly when using difluorocyclopropenes. nih.gov

Table 1: Examples of Ring-Expansion Reactions for 3-Azabicyclo[3.1.0]hexane Synthesis
Starting MaterialReagent/CatalystProductYield (%)Reference
1-Chlorocyclopropyl p-tolyl sulfoxide with N,N-disubstituted aminomethyl groupi-PrMgCl3-Azabicyclo[3.1.0]hexane derivativeUp to 94 researchgate.net
Cyclopropylaniline and CyclopropenePhotoredox catalyst (organic or iridium)Bicyclo[3.1.0]hexane derivativeGood nih.gov

Approaches to Introducing the 6-Amine Functionality

Several methods have been developed to install the amine group at the 6-position of the 3-azabicyclo[3.1.0]hexane ring system. These strategies are often employed after the bicyclic core has been constructed.

A well-established method for introducing the 6-amino group is through a modified Curtius rearrangement of a corresponding carboxylic acid. epa.govresearchgate.netniscpr.res.inthieme-connect.com This process involves the conversion of a carboxylic acid to an acyl azide, which then rearranges to an isocyanate. Subsequent hydrolysis or reaction with a suitable nucleophile furnishes the desired amine. nih.gov For example, the synthesis of (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane can be achieved by first forming the azabicyclohexyl system via an ethyl diazoacetate cycloaddition to a pyrroline or maleimide derivative. epa.govresearchgate.netthieme-connect.com The resulting carboxylic acid is then subjected to a modified Curtius rearrangement to install the amine functionality. epa.govresearchgate.netniscpr.res.inthieme-connect.com This approach has been utilized in the synthesis of key intermediates for pharmaceuticals. niscpr.res.in

Transamination reactions provide another route to introduce the amino group. This method involves the transfer of an amino group from a donor molecule to the 3-azabicyclo[3.1.0]hexane scaffold. A practical, large-scale synthesis of (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane was developed using a transamination reaction as a key step. acs.orgacs.org In this synthesis, tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate was reacted with N,N'-dimethylformamide azine in the presence of an acid catalyst to form the triazolyl derivative. acs.org This demonstrates the utility of transamination for installing nitrogen-containing functional groups on the bicyclic system. Additionally, transamination has been employed in the reaction of 4,4-bistriazolyltrichloronitrobutadiene with p-phenetidine, followed by reaction with a protected 6-amino-3-azabicyclo[3.1.0]hexane to yield highly substituted butadiene derivatives. beilstein-journals.orgnih.gov

Table 2: Transamination for Functionalization of 3-Azabicyclo[3.1.0]hexane
SubstrateReagentProductYield (%)Reference
tert-Butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylateN,N'-dimethylformamide azine, p-TsOHtert-Butyl (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate~70 acs.org
4-Triazolyl-4-(4-ethoxyphenylamino)butadienetert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylateTris(amino)butadiene derivative70 beilstein-journals.org

A modern and versatile strategy for accessing densely substituted 3-azabicyclo[3.1.0]hexanes involves the nucleophilic addition to a cyclic ketimine intermediate. acs.org This approach begins with an enantioselective palladium-catalyzed C-H functionalization to form a chiral 3-azabicyclo[3.1.0]hexene with a ketimine moiety. acs.org The electrophilic nature of the ketimine allows for the subsequent addition of a wide range of nucleophiles in a one-pot process. acs.org This method offers excellent diastereocontrol due to the fused cyclopropane unit and enables the rapid and modular construction of highly substituted pyrrolidines. acs.org

Stereoselective and Enantioselective Synthetic Methods

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral 3-azabicyclo[3.1.0]hexane derivatives, which are often required for pharmaceutical applications.

A variety of chiral catalyst systems have been developed to achieve asymmetric induction in the synthesis of the 3-azabicyclo[3.1.0]hexane framework. Transition metal catalysts, including those based on copper, gold, palladium, rhodium, titanium, ruthenium, cobalt, and iridium, have been extensively studied for this purpose. bohrium.comresearchgate.net

For instance, palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes provides a mild and efficient route to chiral 3-azabicyclo[3.1.0]hexanes. researchgate.netresearchgate.net This reaction can tolerate various nucleophiles and forms multiple bonds and stereocenters with excellent regio- and enantioselectivities. researchgate.netresearchgate.net

Dirhodium(II) catalysts have also been employed for the stereoselective cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate. acs.org While achiral rhodium catalysts typically yield a nearly 1:1 mixture of exo and endo isomers, the use of chiral bowl-shaped rhodium catalysts can direct the reaction to favor the thermodynamically less stable endo isomer with high diastereoselectivity. acs.org

Furthermore, a two-step protocol involving a tailored CpxRhIII catalyst for the cis-cyclopropanation of N-enoxysuccinimides with acrolein, followed by a CpIrIII-catalyzed cyclization with primary amines, allows for the efficient and highly diastereoselective and enantioselective synthesis of a diverse set of substituted 3-azabicyclo[3.1.0]hexanes. researchgate.netacs.org

Table 3: Chiral Catalyst Systems in 3-Azabicyclo[3.1.0]hexane Synthesis
Reaction TypeCatalyst SystemKey FeatureReference
Asymmetric Cyclization/Cyclopropanation/CarbonylationPalladium with chiral ligandExcellent regio- and enantioselectivities researchgate.netresearchgate.net
Stereoselective CyclopropanationChiral bowl-shaped Dirhodium(II)Favors endo isomer acs.org
Enantioselective C-H Activation and CyclizationCpxRhIII and CpIrIIIHigh enantio- and diastereoselectivity researchgate.netacs.org
Enantioselective C-H FunctionalizationPalladium(0) with diazaphospholane ligandHighly enantioselective C-H cyclization acs.org

Compound List

Compound Name
This compound
(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hexane
1-Chlorocyclopropyl p-tolyl sulfoxide
Isopropylmagnesium chloride
N-methyl-N-(1-(p-tolylsulfinyl)cyclopropyl)methanamine
N-ethyl-N-(1-(p-tolylsulfinyl)cyclopropyl)methanamine
N-benzyl-N-(1-(p-tolylsulfinyl)cyclopropyl)methanamine
N-isopropyl-N-(1-(p-tolylsulfinyl)cyclopropyl)methanamine
Cyclopropylaniline
Difluorocyclopropene
Ethyl diazoacetate
Pyrroline
Maleimide
Isocyanate
(1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane
tert-Butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
N,N'-dimethylformamide azine
4,4-Bistriazolyltrichloronitrobutadiene
p-Phenetidine
3-Azabicyclo[3.1.0]hexene
1,6-enyne
2,5-dihydropyrrole
N-enoxysuccinimide
Acrolein
Trovafloxacin
Sparfloxacin
Levofloxacin
Ofloxacin
Ciprofloxacin
N,N-diethylacetamidine
N-benzylmaleimide
Diphenylphosphoryl azide
Rhodium(II) acetate
Ethylnitrodiazoacetate
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
(Tetrachloroallylidene)hydrazine
Tris(amino)butadiene
1,2,4-triazole (B32235)
p-toluenesulfonic acid
1,4-dioxane
N-allyl enamine carboxylates
Bromoethylsulfonium salt
N-allyl enamines
Ene-ynamides
Trifluoroacetimidoyl chloride
N-allyl propargylamines
(P,R,R)-i-Pr-SPRIX
Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate di-p-toluoyl-D-tartaric acid
(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate dibenzoyl-D-tartaric acid
(1S,2R,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Ninhydrin
Proline
1,2,3-Triphenylcyclopropene
3-Methyl-3-phenylcyclopropene
Euphorikanin A
Preussochromone A

Control of Diastereoselectivity (Exo- vs. Endo-Isomer Formation)

The relative orientation of substituents on the cyclopropane ring of the 3-azabicyclo[3.1.0]hexane core is crucial for biological activity. Consequently, methods to control the formation of exo versus endo diastereomers are of significant interest.

One prominent strategy involves the dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates. nih.gov The choice of catalyst and subsequent hydrolysis conditions can cleanly direct the reaction to favor either the exo or endo isomer with high diastereoselectivity, often eliminating the need for chromatographic purification. nih.govresearchgate.netpku.edu.cn For instance, studies have shown that while many dirhodium(II) catalysts initially produce a mixture of diastereomers, specific catalysts like Rh₂(esp)₂ can be optimized to improve yields. nih.govacs.org The selective synthesis of the thermodynamically less favored endo isomer can also be achieved by carefully selecting the catalyst. acs.org

Table 1: Catalyst-Controlled Diastereoselective Cyclopropanation

CatalystTemperature (°C)Yield (%)Diastereomeric Ratio (exo:endo)Reference
Rh₂(OAc)₄7091:1 acs.org
Rh₂(oct)₄70251:1.1 acs.org
Rh₂(esp)₂70321:1.2 acs.org
Rh₂(esp)₂90761:1.2 nih.govacs.org

This table illustrates the effect of different dirhodium(II) catalysts on the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.

Other synthetic approaches also demonstrate control over diastereoselectivity. The palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones yields a wide range of 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivities. rsc.org Similarly, 1,3-dipolar cycloaddition reactions of cyclopropenes with a stable azomethine ylide afford bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts with high diastereofacial selectivity. beilstein-journals.orgnih.gov In the photochemical synthesis of CHF₂-substituted derivatives, both diastereoisomers are formed but can be readily separated by silica gel chromatography. nih.govscispace.com

One-Pot Enantioselective Synthetic Sequences

One-pot methodologies are highly valued for their efficiency, reducing the need for intermediate isolation and purification steps. Several enantioselective one-pot syntheses for constructing the 3-azabicyclo[3.1.0]hexane skeleton have been developed.

One such method involves a sequence starting from allyl carbonates and propargyl amines. doi.org This process uses an amine catalyst to promote an initial allylic substitution, forming an N-allyl propargylamines intermediate. This intermediate then undergoes an in-situ enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. doi.orgresearchgate.net The use of a chiral spiro bis(isoxazoline) ligand, (P,R,R)-i-Pr-SPRIX, is critical for achieving high enantioselectivity, producing the desired bicyclic compounds in yields up to 92% and with up to 90% enantiomeric excess (ee). doi.orgresearchgate.net This one-pot protocol has been shown to be effective for a variety of substrates, demonstrating good functional group tolerance. doi.org

Another innovative one-pot approach combines enantioselective C–H functionalization with subsequent nucleophilic addition. acs.org This strategy utilizes a Pd(0)-catalyzed C–H cyclization with trifluoroacetimidoyl chloride electrophiles to generate a chiral ketimine intermediate. acs.org This intermediate can then react with a wide range of nucleophiles within the same pot, leading to the rapid and modular construction of highly substituted, unprotected secondary pyrrolidines. acs.org The fused cyclopropane unit ensures excellent diastereocontrol during the nucleophilic addition step. acs.org

Retention of Stereochemistry in Functionalization Reactions

Maintaining the stereochemical integrity of the bicyclic core during subsequent functionalization reactions is a key aspect of synthesizing complex derivatives. The rigid structure of the 3-azabicyclo[3.1.0]hexane system often facilitates this retention.

For example, in a synthetic route towards 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds, a cyanation step to form a nitrile intermediate proceeds with exclusive formation of the trans geometric isomer. google.com Importantly, this established stereochemistry is retained during the subsequent hydrolysis of the nitrile to a carboxylic acid. google.com

Another demonstration involves the functionalization of CHF₂-substituted 3-azabicyclo[3.1.0]hexane-2,4-diones. The reduction of the carbonyl groups in these compounds using lithium aluminium hydride (LiAlH₄) smoothly yields the corresponding pyrrolidine (B122466) derivative in nearly quantitative yield, with no cleavage of the cyclopropane ring or loss of stereochemistry observed. nih.govscispace.com Furthermore, the diastereocontrol provided by the fused cyclopropane in one-pot C-H activation/nucleophilic addition sequences ensures that the stereochemistry set in the initial cyclization is preserved during the addition step. acs.org

Scalable and Practical Synthesis of this compound Derivatives

The transition from laboratory-scale synthesis to larger, more practical production is essential for the application of these compounds in drug development. Research has focused on developing scalable and robust synthetic routes.

A palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been successfully performed on a gram scale, providing a practical route to various derivatives with high yields. rsc.org This method was applied to the facile synthesis of the mu opioid receptor antagonist CP-866,087. rsc.org Another scalable process is the dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate, which can be conducted on a gram scale with very low catalyst loadings (as low as 0.005 mol %), making the process more cost-effective. nih.govacs.org

A notable example of large-scale synthesis is the production of (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane. A robust synthetic sequence was developed to supply over 18 kg of this advanced heterocyclic intermediate with high purity. researchgate.net

Optimized Reaction Conditions and Isolation Methods

Optimization of reaction conditions and isolation procedures is key to achieving scalability, high yield, and purity. In the dirhodium(II)-catalyzed cyclopropanation, extensive optimization showed that for the Rh₂(esp)₂ catalyst, increasing the temperature from 70 °C to 90 °C significantly improved the product yield from 32% to 76%. nih.govacs.org The development of telescoped conditions, where sequential reactions are performed without intermediate purification, allows for the synthesis of either the exo- or endo-isomers on a gram scale without requiring chromatography. nih.govacs.org

For the large-scale synthesis of the triazolyl azabicycle derivative, reaction conditions and isolation methods for the key 1,2,4-triazole formation step were extensively explored. researchgate.net This optimization was crucial to minimize undesired side reactions and enhance the purity of the final product. The process also implemented specific freebasing methods at various stages to manage the high water solubility of the nitrogen-rich compounds, facilitating isolation. researchgate.net

Industrial Production Methods

The principles of scalable synthesis are extended to industrial production, where efficiency, cost, and robustness are paramount. The synthesis of trovafloxacin, a broad-spectrum antibacterial agent, relies on the industrial production of the (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system. researchgate.net The prototype for the industrial synthesis of this core involves pathways that lead to the exclusive formation of a 6α-nitro derivative, which is a key intermediate. researchgate.net

The development of a process to supply over 18 kilograms of (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane highlights a successful translation to industrial-level manufacturing. researchgate.net This was achieved through a sequence featuring a Kulinkovich–de Meijere pyrroline cyclopropanation followed by a transamination reaction, with optimized conditions and isolation methods to ensure high purity (98 wt %) in its free base form. researchgate.net Such processes often employ continuous flow reactors and automated systems to improve reproducibility and safety over traditional batch methods.

Synthesis of Specific Substituted 3-Azabicyclo[3.1.0]hexanes

A wide variety of substituted 3-azabicyclo[3.1.0]hexane derivatives have been synthesized to explore structure-activity relationships for various biological targets.

Table 2: Examples of Synthesized Substituted 3-Azabicyclo[3.1.0]hexanes

Substituent(s)Synthetic MethodReference
6-Difluoromethyl (CHF₂)Photochemical decomposition of pyrazolines nih.govscispace.com
Bis-spirocyclic (at C2 and C4)1,3-Dipolar cycloaddition beilstein-journals.orgnih.gov
Various aryl and alkyl groupsPd-catalyzed one-pot allylic substitution/cyclization doi.org
Perfluoroalkyl groupsEnantioselective C-H functionalization/nucleophilic addition acs.org
6-Aryl (e.g., 4-chlorophenyl)Pd-catalyzed cyclopropanation rsc.org
6,6-DimethylMulti-step synthesis with stereoretention google.com
6-(4H-1,2,4-triazol-4-yl)Kulinkovich–de Meijere cyclopropanation/transamination researchgate.net
1-Aryl (e.g., 3,4-dichlorophenyl)Various proprietary methods for CNS agents google.com
6-Carboxylate estersDirhodium-catalyzed cyclopropanation nih.gov

These examples showcase the versatility of synthetic methodologies that allow for the introduction of diverse functional groups, including fluorinated moieties, complex spirocycles, and various aryl and alkyl substituents at different positions of the bicyclic scaffold. beilstein-journals.orgnih.govdoi.orgacs.org

Fluorinated Derivatives

The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, such as metabolic stability and lipophilicity, making fluorinated analogs of 3-azabicyclo[3.1.0]hexane of particular interest in drug discovery.

A practical approach for synthesizing CHF₂-substituted 3-azabicyclo[3.1.0]hexanes has been developed, with the key step involving the photochemical decomposition of CHF₂-substituted pyrazolines. rsc.orgnih.gov This method offers the advantages of simple operation, mild reaction conditions, and a broad tolerance for various functional groups, resulting in moderate to excellent yields of the desired products. rsc.orgnih.gov The process starts with commercially available maleimides, which undergo a [3+2] cycloaddition with in situ generated difluorodiazoethane to form the pyrazoline intermediate. rsc.org Subsequent photochemical treatment leads to the extrusion of dinitrogen and the formation of the cyclopropane ring, yielding the 3-azabicyclo[3.1.0]hexane-2,4-dione. rsc.orgresearchgate.net A subsequent reduction of the carbonyl groups, for instance using LiAlH₄, affords the final fluorinated 3-azabicyclo[3.1.0]hexane derivative. rsc.orgnih.gov Notably, this reduction proceeds without cleavage of the cyclopropane ring. rsc.orgnih.gov

Another strategy involves the (3+2) annulation of difluorocyclopropenes with cyclopropylanilines, which can be achieved using either an organic or an iridium photoredox catalyst under blue LED irradiation. rsc.org This reaction demonstrates high diastereoselectivity, particularly when a removable substituent is present on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry. rsc.org

The table below summarizes the key aspects of these synthetic methods for fluorinated 3-azabicyclo[3.1.0]hexane derivatives.

Starting Materials Key Reaction Step Catalyst/Conditions Product Type Advantages Reference
Maleimides, DifluorodiazoethanePhotochemical decomposition of pyrazolinePhotochemicalCHF₂-substituted 3-azabicyclo[3.1.0]hexane-2,4-dionesSimple operation, mild conditions, good functional group tolerance rsc.orgnih.gov
Difluorocyclopropenes, Cyclopropylanilines(3+2) AnnulationOrganic or Iridium photoredox catalyst, blue LEDFluorinated bicyclo[3.1.0]hexanesHigh diastereoselectivity, access to building blocks rsc.org

Spiro-Fused Systems

Spiro-fused derivatives of 3-azabicyclo[3.1.0]hexane represent a class of compounds with significant three-dimensional complexity, which is often a desirable feature in the design of novel therapeutic agents.

A reliable method for the synthesis of bis-spirocyclic derivatives involves the 1,3-dipolar cycloaddition of cyclopropenes with a stable azomethine ylide, the protonated form of Ruhemann's purple (PRP). beilstein-journals.org This approach allows for the reaction of both 3-substituted and 3,3-disubstituted cyclopropenes with PRP, yielding the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields and with high diastereofacial selectivity. beilstein-journals.org This method has also been successful in trapping unstable 1,2-disubstituted cyclopropenes under mild conditions. beilstein-journals.org

The 1,3-dipolar cycloaddition strategy has been extended to generate a variety of other spiro-fused systems. For instance, spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles can be synthesized through the reaction of appropriately substituted cyclopropenes with azomethine ylides generated in situ from isatin (B1672199) and α-amino acids. researchgate.netnih.gov Similarly, spiro-fused derivatives with acenaphthylene-1(2H)-one and aceanthrylene-1(2H)-one frameworks have been prepared using a one-pot, three-component 1,3-dipolar cycloaddition of substituted cyclopropenes with in situ generated azomethine ylides. mdpi.com Furthermore, the synthesis of spiro-fused barbiturate (B1230296) and 3-azabicyclo[3.1.0]hexane moieties has been achieved through the 1,3-dipolar cycloaddition of alloxan-derived azomethine ylides with various cyclopropenes. nih.gov

The following table provides an overview of the synthetic approaches to spiro-fused 3-azabicyclo[3.1.0]hexane systems.

Reactants Key Reaction Resulting Spiro-Fused System Yields Selectivity Reference
Cyclopropenes, Protonated Ruhemann's Purple (PRP)1,3-Dipolar CycloadditionBis-spirocyclic 3-azabicyclo[3.1.0]hexanesModerate to goodHigh diastereofacial beilstein-journals.org
Cyclopropenes, Isatin, α-Amino Acids1,3-Dipolar Cycloaddition[3-Azabicyclo[3.1.0]hexane]oxindoles-- researchgate.netnih.gov
Cyclopropenes, Acenaphthylene/Aceanthrylene diones, Amino Acids1,3-Dipolar CycloadditionAcenaphthylene/Aceanthrylene-fused spiro-3-azabicyclo[3.1.0]hexanesUp to 89%- mdpi.com
Cyclopropenes, Alloxan, Amino Acids1,3-Dipolar CycloadditionBarbiturate-fused spiro-3-azabicyclo[3.1.0]hexanesUp to 83%Diastereoselective nih.gov

Reactivity Profiles and Mechanistic Pathways of 3 Azabicyclo 3.1.0 Hexan 6 Amine Derivatives

Fundamental Reaction Pathways and Transformations

The reactivity of 3-azabicyclo[3.1.0]hexane derivatives is characterized by a variety of transformations that leverage the inherent strain of the bicyclic system and the nucleophilicity of the nitrogen atoms. These reactions enable the synthesis of highly functionalized and structurally diverse molecules.

Nucleophilic Substitution Reactions

The amino group at the C-6 position and the secondary amine in the pyrrolidine (B122466) ring of the 3-azabicyclo[3.1.0]hexane system are effective nucleophiles. Protected derivatives of 6-amino-3-azabicyclo[3.1.0]hexane readily participate in nucleophilic substitution reactions with a range of electrophiles, including vinyl, imidoyl, and carbonyl chlorides. nih.govbeilstein-journals.orgbeilstein-journals.org These reactions typically lead to the formation of enamines, amidines, and amides, respectively. beilstein-journals.orgbeilstein-journals.org

For instance, the reaction of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine with a (tetrachloroallylidene)hydrazine derivative results in a nucleophilic substitution at the imidoyl chloride, yielding a complex hydrazone. nih.govbeilstein-journals.org Similarly, this amine can displace a chloro substituent on the trichlorovinyl group of certain imidazolidines to produce novel analogues of imidacloprid. nih.govbeilstein-journals.org

Furthermore, transamination reactions have been demonstrated as a viable pathway. A 4,4-bistriazolyltrichloronitrobutadiene can react with tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, where the triazole serves as an excellent leaving group, to furnish a tris(amino)butadiene derivative. nih.govbeilstein-journals.org

Table 1: Nucleophilic Substitution Reactions of 3-Azabicyclo[3.1.0]hexane Derivatives
3-Azabicyclo[3.1.0]hexane DerivativeElectrophile/SubstrateReaction TypeProduct ClassReference
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine(Tetrachloroallylidene)hydrazineSubstitution at Imidoyl ChlorideAzabicyclic Hydrazone nih.govbeilstein-journals.org
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amineImidazolidine with Trichlorovinyl GroupSubstitution at Vinyl ChlorideEnamine (Imidacloprid Analogue) nih.govbeilstein-journals.org
tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate4-Triazolyl-4-(4-ethoxyphenylamino)butadieneTransaminationTris(amino)butadiene nih.govbeilstein-journals.org
Protected 6-amino-3-azabicyclo[3.1.0]hexanesCarbonyl ChloridesAcylationAmide nih.govbeilstein-journals.org

Selective Reduction of Carbonyl Groups

The synthesis of the core 3-azabicyclo[3.1.0]hexane structure can be achieved through the selective reduction of corresponding bicyclic diones. Specifically, 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione can be converted to 3-benzyl-3-azabicyclo[3.1.0]hexane by selectively reducing its two carbonyl groups. google.com This transformation is accomplished using complex aluminum hydride reducing agents. google.com

Preferred reagents for this reduction include lithium aluminum hydride (LiAlH₄) and, notably, sodium bis-(2-methoxyethoxy)-aluminium dihydride. google.com These powerful hydride donors can efficiently reduce the amide carbonyls to methylenes without cleaving the bicyclic ring system. The process often requires an excess of the reducing agent to ensure complete conversion. google.com Another strategy involves the addition of an organometallic reagent or a metal hydride to a bicyclic imide, which selectively attacks the less sterically hindered carbonyl group to form a hemiaminal intermediate, a precursor for further functionalization. acs.org

Oxidative Cyclization Mechanisms

Oxidative cyclization provides an elegant route to the 3-azabicyclo[3.1.0]hexane framework, often establishing multiple stereocenters in a single step. A notable example is the enantioselective one-pot synthesis from allyl carbonates and propargyl amines. doi.org This process involves an initial organocatalyzed allylic substitution to form an N-allyl propargylamine (B41283) intermediate. This intermediate then undergoes an in-situ enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. doi.orgresearchgate.net

The proposed mechanism for the key cyclization step involves the coordination of the palladium(II) catalyst to the 1,6-enyne substrate. This is followed by a nucleophilic attack of the nitrogen atom onto the activated alkyne, leading to a cyclized palladium intermediate. Subsequent oxidative steps, facilitated by an external oxidant, promote the formation of the cyclopropane (B1198618) ring and regenerate the active Pd(II) catalyst. The chirality of the final product is controlled by a chiral spiro bis(isoxazoline) ligand (SPRIX), which is crucial for achieving high enantioselectivity. doi.org Gold-catalyzed intramolecular oxidative cyclopropanation of 1,6-enynes represents an alternative pathway to this scaffold. bohrium.com

Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions are fundamental to constructing the fused-ring system of 3-azabicyclo[3.1.0]hexanes. One powerful method is the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides. nih.gov The mechanism proceeds via an initial amidopalladation, where the nitrogen of the amide attacks the palladium-activated vinyl group. This forms a key alkylpalladium(II) intermediate which subsequently undergoes β-hydride elimination to forge the C-N bond and generate the 3-azabicyclo[3.1.0]hexan-2-one product with oxygen as the terminal oxidant. nih.gov

A transition-metal-free alternative involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.com In this approach, a strong base like potassium tert-butoxide (tBuOK) is used to deprotonate the amide, generating a nucleophilic nitrogen that attacks the vinyl group in an intramolecular fashion to form the bicyclic ring system. mdpi.com

C-H Functionalization Mechanisms

Direct functionalization of C-H bonds offers an efficient way to modify the 3-azabicyclo[3.1.0]hexane core, avoiding the need for pre-functionalized substrates. Palladium-catalyzed transannular C-H arylation has been successfully applied to this scaffold. nih.gov The rigid, boat-like conformation of the bicyclic system is thought to facilitate this reaction by pre-organizing the substrate for C-H activation. The high s-character of the cyclopropyl (B3062369) C-H bonds also lowers the activation barrier compared to typical sp³ C-H bonds. nih.gov

Another strategy is the enantioselective Pd(0)-catalyzed C-H functionalization of the cyclopropane ring using trifluoroacetimidoyl chlorides as electrophiles. acs.org This reaction, guided by a chiral diazaphospholane ligand, produces a cyclic ketimine product that can be further derivatized in a one-pot sequence by adding various nucleophiles, leading to densely substituted pyrrolidines with excellent diastereocontrol. acs.org Rhodium catalysts have also been employed for the C-H functionalization of related systems. researchgate.net

Table 2: C-H Functionalization Strategies for 3-Azabicyclo[3.1.0]hexane Derivatives
MethodCatalyst SystemElectrophile/ReagentKey Mechanistic FeatureReference
Transannular C-H ArylationPalladium CatalystAryl IodideActivation of cyclopropyl C-H bond in boat-like conformation nih.gov
Enantioselective C-H FunctionalizationPd(0) / Chiral Diazaphospholane LigandTrifluoroacetimidoyl ChlorideAsymmetric C-H insertion followed by nucleophilic addition acs.org
Alkenyl C-H FunctionalizationCpxRhIII CatalystAcroleinCatalyst-promoted cis-cyclopropanation of N-enoxysuccinimides researchgate.net

Carbene Reactions

Carbene chemistry provides a powerful avenue for the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton, primarily through cyclopropanation reactions. Dirhodium(II) catalysts are highly effective in promoting the intermolecular cyclopropanation of N-Boc-2,5-dihydropyrrole with carbenes derived from ethyl diazoacetate (an acceptor carbene). nih.govacs.org By carefully selecting the rhodium catalyst and hydrolysis conditions, it is possible to stereoselectively synthesize either the exo- or endo-isomer of the resulting bicyclic ester. nih.govacs.org

Rhodium(I) carbenes, generated from readily available ynamides, can also be utilized. These intermediates can be trapped by a tethered alkene in an intramolecular fashion to yield 3-azabicyclo[3.1.0]hexanes. acs.org Another approach involves the intermolecular [2+1] fused-annulation of maleimide (B117702) derivatives with a one-carbon donor, such as a diazo compound, generated in situ. researchgate.net

A metal-free alternative is the photochemical decomposition of CHF₂-substituted pyrazolines. scispace.com Irradiation of the pyrazoline, formed from the cycloaddition of a maleimide and a diazoalkane, leads to the extrusion of nitrogen gas and the formation of a 1,3-biradical intermediate. This biradical then recombines to form the cyclopropane ring of the 3-azabicyclo[3.1.0]hexane system. scispace.com

Deprotection Strategies for Amine Functionalities

The protection and subsequent deprotection of amine functionalities are fundamental operations in the multi-step synthesis of complex molecules containing the 3-azabicyclo[3.1.0]hexane core. masterorganicchemistry.comnih.gov The choice of protecting group and the deprotection strategy are critical to ensure the integrity of the bicyclic scaffold and other sensitive functional groups within the molecule.

For instance, the removal of a Boc group from a substituted 3-azabicyclo[3.1.0]hexane derivative has been successfully accomplished using an excess of trifluoroacetic acid (TFA) under mild conditions, affording the corresponding free amine in good yield. beilstein-journals.org This method is advantageous as it often proceeds without affecting other parts of the molecule. beilstein-journals.org The mechanism of Boc deprotection under acidic conditions involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a tert-butyl carbocation to form a carbamic acid, which then decarboxylates to yield the free amine. masterorganicchemistry.com

Reductive conditions are typically used for the deprotection of benzyl (B1604629) groups. However, in the case of highly functionalized 3-azabicyclo[3.1.0]hexane derivatives, this can lead to multiple reactions. For example, the deprotection of a dibenzylamino-substituted derivative using hydrogen and a palladium on charcoal (Pd/C) catalyst resulted in the removal of only one benzyl group, along with the reduction of other substituents on the molecule. beilstein-journals.orgresearchgate.net Similarly, attempted deprotection of another derivative under these conditions led to deprotection, bisdechlorination, and hydrolysis, ultimately forming a ketone. beilstein-journals.orgresearchgate.net These examples highlight the need for careful optimization of deprotection conditions to avoid undesired side reactions. researchgate.net

A summary of deprotection strategies for amine functionalities on the 3-azabicyclo[3.1.0]hexane scaffold is presented in the table below.

Protecting GroupReagentConditionsProductYieldReference
N-BocTrifluoroacetic acidMildFree amine83% beilstein-journals.org
N-DibenzylH₂, Pd/CEthanol, ambient pressureMono-N-benzylated amine45% beilstein-journals.orgresearchgate.net
N-ProtectedH₂, Pd/CEthanol, ambient pressureKetone (after multiple reactions)44% beilstein-journals.orgresearchgate.net

Stereochemical Influences on Reactivity

The inherent rigidity and defined stereochemistry of the 3-azabicyclo[3.1.0]hexane skeleton play a significant role in directing the stereochemical outcome of various reactions.

The fused cyclopropane ring in 3-azabicyclo[3.1.0]hexane derivatives provides excellent diastereocontrol in nucleophilic additions to adjacent functionalities. acs.org For example, the reaction of a cyclic ketimine derived from a 3-azabicyclo[3.1.0]hexene with various nucleophiles proceeds with perfect diastereoselectivity. acs.org This high level of stereocontrol is attributed to the steric hindrance imposed by the rigid bicyclic framework, which directs the incoming nucleophile to the less hindered face of the molecule. This strategy has been utilized in the modular and enantioselective synthesis of highly substituted perfluoroalkylated 3-azabicyclo[3.1.0]hexanes. acs.org

Cycloaddition reactions involving 3-azabicyclo[3.1.0]hexane precursors or leading to the formation of this scaffold often exhibit high stereoselectivity. In 1,3-dipolar cycloaddition reactions between azomethine ylides and cyclopropenes, the formation of 3-azabicyclo[3.1.0]hexane derivatives proceeds with high diastereofacial selectivity. beilstein-journals.orgbeilstein-journals.org For instance, the reaction of both 3-substituted and 3,3-disubstituted cyclopropenes with a stable azomethine ylide afforded the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts as single diastereomers in moderate to good yields. beilstein-journals.orgnih.gov The observed stereoselectivity is consistent with the transition-state energies calculated using density functional theory (DFT), which favor a specific orientation of the reacting partners. beilstein-journals.orgbeilstein-journals.org

Furthermore, a copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes has been developed to synthesize complex 3-azabicyclo[3.1.0]hexane derivatives with five contiguous stereogenic centers, including two all-carbon quaternary centers, as a single isomer with excellent enantioselectivity. researchgate.net

Role of Substituents on Reactivity and Selectivity

Substituents on the 3-azabicyclo[3.1.0]hexane ring system or on the reacting partners can significantly influence the reactivity and selectivity of chemical transformations.

In the 1,3-dipolar cycloaddition of a stable azomethine ylide to various cyclopropene (B1174273) derivatives, the electronic properties of the substituent on the cyclopropene ring have a major impact on reactivity. beilstein-journals.org Cyclopropenes bearing electron-withdrawing groups like amides and nitriles were found to be less reactive dipolarophiles compared to hydrocarbon-substituted cyclopropenes, resulting in lower yields of the corresponding cycloadducts. beilstein-journals.org Conversely, cyclopropenes with ester or carboxylic acid substituents at the C3 position were found to be completely unreactive under the same conditions. beilstein-journals.org This suggests that the electronic nature of the substituent plays a crucial role in modulating the energy of the frontier molecular orbitals involved in the cycloaddition.

The steric bulk of substituents can also influence diastereoselectivity. In the synthesis of azabicyclo[3.1.0]hexanes via the reaction of α-substituted allylic amines, a small substituent like a methyl group resulted in low diastereoselectivity. bris.ac.uk However, larger substituents led to the formation of the adducts with essentially complete diastereoselectivity. bris.ac.uk Similarly, in a photoredox-catalyzed (3+2) annulation of cyclopropylanilines with cyclopropenes, increasing the steric hindrance on the aniline (B41778) derivative with ortho-methyl groups significantly improved the diastereoselectivity of the resulting bicyclo[3.1.0]hexane product. rsc.org

Computational Chemistry and Mechanistic Elucidation

Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the mechanisms of reactions involving 3-azabicyclo[3.1.0]hexane derivatives and for understanding the origins of observed reactivity and selectivity.

DFT calculations have been employed to study the mechanism of the 1,3-dipolar cycloaddition reactions of cyclopropenes with a stable azomethine ylide to form bis-spirocyclic 3-azabicyclo[3.1.0]hexanes. beilstein-journals.orgbeilstein-journals.org These studies revealed that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropene and the Lowest Unoccupied Molecular Orbital (LUMO) of the ylide. beilstein-journals.orgbeilstein-journals.org The calculated transition-state energies for the reaction were in full agreement with the experimentally observed stereoselectivity, providing a theoretical basis for the high diastereofacial control. beilstein-journals.orgbeilstein-journals.orgnih.gov

Transition State Analysis in Catalytic Processes

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the transition states involved in catalytic reactions for the synthesis and functionalization of 3-azabicyclo[3.1.0]hexane derivatives. These analyses provide critical insights into reaction mechanisms, stereochemical outcomes, and the roles of catalysts and ligands.

Palladium-Catalyzed C–H Functionalization:

The transannular C–H functionalization of 3-azabicyclo[3.1.0]hexane derivatives, a powerful strategy for introducing molecular complexity, has been a subject of detailed mechanistic investigation. In the palladium-catalyzed C–H arylation, the nature of the transition state for the turnover-limiting C–H activation step is of particular interest. Mechanistic studies on azabicyclo[3.1.0]hexane systems have revealed that the addition of pyridine- and quinoline-carboxylate ligands can significantly enhance reaction rates and yields. nih.gov These ligands are believed to impede catalyst decomposition pathways. nih.gov

Kinetic isotope effect (KIE) studies are a powerful tool in this analysis. For the palladium-catalyzed C–H arylation of a benzo-fused azabicyclo[3.2.1]octane substrate, a KIE value of 3.2 was observed, consistent with C–H activation being the rate-determining step. nih.gov Interestingly, the magnitude of the KIE was virtually identical in the presence and absence of a pyridine-carboxylate ligand, suggesting the ligand may not be directly involved in the C–H cleavage event itself but rather in preventing off-cycle catalyst deactivation. nih.gov

Further computational work on model palladium complexes with a 3-azabicyclo[3.1.0]hexane core suggests that the transannular C–H activation to form a bicyclo[2.2.1]palladacycle is a thermodynamically unfavorable step. nih.gov DFT calculations have estimated that the palladacycle intermediate is significantly higher in energy than the preceding palladium(II) complex, indicating a substantial energy barrier for the C–H activation transition state. nih.gov The proposed concerted metalation-deprotonation (CMD) mechanism involves a transition state where the C-H bond interacts with the palladium center, requiring an available coordination site. nih.gov

Rhodium-Catalyzed Cyclopropanation:

Rhodium(II) catalysts are effective in the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton through intramolecular cyclopropanation reactions. nih.gov DFT calculations have been employed to understand the divergent reactivity of certain precursors under gold(I) versus rhodium(II) catalysis. nih.gov In the rhodium(II)-catalyzed cyclopropanation of alkenes using alkynylcycloheptatrienes as carbene precursors, computational studies have elucidated a complete mechanistic picture. nih.gov These studies support the formation of a rhodium(II)-alkynylcarbene intermediate. nih.gov The analysis of the transition state for the cyclopropanation step has been crucial in explaining the observed cis-stereoselectivity. The calculations revealed that attractive non-covalent interactions in the transition state are responsible for favoring the cis product. nih.gov

Organocatalyzed Cycloadditions:

The synthesis of spirocyclic 3-azabicyclo[3.1.0]hexane derivatives can be achieved through 1,3-dipolar cycloaddition reactions. The mechanism of the reaction between an azomethine ylide and cyclopropene derivatives to form bis-spirocyclic 3-azabicyclo[3.1.0]hexanes has been thoroughly investigated using DFT methods at the M11/cc-pVDZ level of theory. beilstein-journals.orgbeilstein-archives.org These calculations have shown that the cycloaddition is a HOMOcyclopropene–LUMOylide controlled process. beilstein-journals.orgbeilstein-archives.org

The stereochemical outcome of these cycloadditions is determined by the relative energies of the possible transition states. For the reaction of protonated Ruhemann's purple (an azomethine ylide) with 3-methyl-3-phenylcyclopropene, DFT calculations of the transition state energies are fully consistent with the experimentally observed high diastereofacial selectivity. beilstein-journals.orgbeilstein-archives.org The calculations provide the relative Gibbs free energy changes between the reactants, transition states, and products, offering a quantitative understanding of the reaction pathway. beilstein-journals.orgbeilstein-archives.orgnih.gov

Calculated Relative Gibbs Free Energy Changes for the 1,3-Dipolar Cycloaddition of Protonated Ruhemann's Purple with Substituted Cyclopropenes beilstein-journals.orgbeilstein-archives.orgnih.gov
ReactantsTransition StateRelative Gibbs Free Energy of Activation (kcal/mol)Product(s)Relative Gibbs Free Energy of Reaction (kcal/mol)
PRP + 3-methyl-3-phenylcyclopropeneTS-endo16.5endo-adduct-22.3
PRP + 3-methyl-3-phenylcyclopropeneTS-exo18.1exo-adduct-20.7
PRP + 1-chloro-2-phenylcyclopropeneTS-A14.2Invertomer A-29.0
PRP + 1-chloro-2-phenylcyclopropeneTS-B15.8Invertomer B-27.5

PRP: Protonated Ruhemann's Purple (azomethine ylide)

The data in the table clearly illustrates how transition state analysis can rationalize the observed stereoselectivity. For the reaction with 3-methyl-3-phenylcyclopropene, the lower activation energy for the endo transition state (TS-endo) compared to the exo transition state (TS-exo) explains the preference for the formation of the endo-adduct. beilstein-journals.orgbeilstein-archives.org

Strategic Applications of 3 Azabicyclo 3.1.0 Hexan 6 Amine in Contemporary Organic Synthesis

3-Azabicyclo[3.1.0]hexan-6-amine as a Chiral Building Block and Scaffold

The inherent structural rigidity and chirality of this compound make it an exemplary chiral building block and scaffold in organic synthesis. nih.govacs.org This bicyclic amine provides a well-defined three-dimensional framework that is instrumental in the construction of complex molecular architectures with specific stereochemical requirements. Its utility stems from the fixed spatial orientation of its substituents, which can direct the stereochemical outcome of subsequent reactions.

The 3-azabicyclo[3.1.0]hexane framework serves as a versatile starting point for the synthesis of more intricate polycyclic systems. researchgate.net Its fused cyclopropane (B1198618) and pyrrolidine (B122466) rings offer multiple reaction sites that can be selectively functionalized to build additional rings. For instance, the nitrogen atom can participate in cyclization reactions, while the amine group on the cyclopropane ring can be transformed into various functionalities to facilitate further annulations. This strategic approach allows for the efficient assembly of complex scaffolds found in a variety of biologically active compounds. researchgate.net

A notable example involves the use of 3-azabicyclo[3.1.0]hexane derivatives in palladium-catalyzed asymmetric cyclization/cyclopropanation/carbonylation of 1,6-enynes. This method constructs chiral 3-azabicyclo[3.1.0]hexanes with excellent regio- and enantioselectivities, which can then be further elaborated into more complex polycyclic structures. researchgate.net

In an era of drug discovery where molecular three-dimensionality is increasingly recognized as a key determinant of biological activity and specificity, this compound offers a distinct advantage. nih.gov Its rigid, non-planar structure introduces significant three-dimensional character into otherwise flat molecules, which can enhance binding affinity and selectivity for biological targets. The defined spatial arrangement of the amine and the bicyclic core allows for precise control over the orientation of appended functional groups, a critical factor in designing molecules that fit into specific protein binding pockets. This strategic introduction of 3D features is a powerful tool for navigating and exploring chemical space in the quest for new therapeutic agents. nih.gov

The 3-azabicyclo[3.1.0]hexane scaffold is a valuable precursor for the synthesis of a wide array of advanced heterocyclic intermediates. researchgate.net The inherent reactivity of the amine and the potential for ring-opening or rearrangement reactions of the cyclopropane ring provide avenues to diverse heterocyclic systems. For example, derivatives of this compound can be converted into unique diazabicyclo[3.1.0]hexane structures through catalytic processes. bc.edu These transformations underscore the role of this building block as a versatile platform for accessing novel and synthetically challenging heterocyclic motifs that are of significant interest in medicinal chemistry.

A practical, large-scale synthesis of (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane highlights its utility. This process, which supplied over 18 kg of the target compound, demonstrates the industrial relevance of this scaffold as a precursor to complex heterocyclic intermediates. researchgate.net

Integration into Total Synthesis of Natural Products and Complex Compounds

The unique structural attributes of the 3-azabicyclo[3.1.0]hexane core have made it an attractive building block in the total synthesis of natural products and other complex molecules. nih.govresearchgate.net Its rigid framework and defined stereochemistry can significantly simplify the synthetic route to target molecules that possess this motif.

One prominent example is the ergot alkaloid (+)-cycloclavine, which features a pentacyclic core containing a 3-azabicyclo[3.1.0]hexane unit. rsc.org The synthesis of this complex natural product showcases the strategic incorporation of this bicyclic amine. rsc.org Similarly, the antitumor agents Duocarmycin SA, Yatakemycin, and CC-1065, known for their DNA alkylating properties, all contain a substructure derived from or related to the 3-azabicyclo[3.1.0]hexane scaffold. nih.gov The development of synthetic routes to these and other bioactive molecules often relies on the early introduction of this key structural element. nih.govbeilstein-journals.org

Natural Product/Complex CompoundKey Synthetic Strategy Involving 3-Azabicyclo[3.1.0]hexaneReference
(+)-Cycloclavine Asymmetric formal synthesis featuring a Rh-catalyzed diazo-derived carbenoid cyclopropanation to form the 3-azabicyclo[3.1.0]hexane motif. rsc.org
Duocarmycin SA, Yatakemycin, CC-1065 These natural products contain a related cyclopropa[c]indolone core, and synthetic strategies often involve precursors that establish the key tricyclic system. nih.gov
Trovafloxacin A potent gyrase inhibitor that incorporates the rigid 6-amino-3-azabicyclo[3.1.0]hexane building block. beilstein-journals.org

Development of Catalytic Systems and Ligands

The chiral nature and defined geometry of this compound and its derivatives have led to their exploration as ligands in asymmetric catalysis. researchgate.netresearchgate.net The nitrogen atoms within the scaffold can coordinate to metal centers, creating a chiral environment that can influence the stereochemical outcome of a catalyzed reaction.

Recent research has focused on developing novel catalytic systems that utilize this framework. For example, palladium catalyst systems have been developed for the transannular C–H functionalization of azabicycloalkanes, including 3-azabicyclo[3.1.0]hexane derivatives. nih.gov These advancements allow for the direct and selective introduction of functional groups at positions that are typically unreactive, opening up new avenues for the synthesis of complex amines. nih.gov

Furthermore, various transition-metal-catalyzed methods, employing metals such as copper, gold, palladium, and rhodium, have been developed for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives themselves. nih.govbohrium.com These catalytic routes often provide high levels of stereocontrol and efficiency. nih.govbohrium.comacs.org

Metal CatalystType of ReactionApplicationReference
Palladium Transannular C–H functionalizationSynthesis of arylated azabicycloalkanes nih.gov
Palladium Asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylationConstruction of chiral 3-azabicyclo[3.1.0]hexanes researchgate.net
Rhodium Dirhodium(II)-catalyzed cyclopropanationStereoselective synthesis of exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates acs.org
Copper Intramolecular oxidative carbanion 5-exo-trig radical cyclizationSynthesis of 3-azabicyclo[3.1.0]hexane derivatives researchgate.net
Gold Cyclization/hydroboration of 1,6-enynesAccess to bicyclo[3.1.0]hexane boranes researchgate.net

Generation of Diversified Compound Libraries and Analogues

The 3-azabicyclo[3.1.0]hexane scaffold is an excellent starting point for the generation of diversified compound libraries for high-throughput screening in drug discovery. vipergen.com Its rigid core provides a consistent platform upon which a variety of substituents can be installed, allowing for the systematic exploration of chemical space around a defined three-dimensional architecture.

The functional handles on the this compound, namely the secondary amine within the ring and the primary amine on the cyclopropane, can be selectively modified to introduce a wide range of chemical diversity. This "scaffold-based" approach to library design is a powerful strategy for identifying novel bioactive compounds. For instance, the products of palladium-catalyzed reactions on this scaffold can be further functionalized to generate a library of 3-azabicyclo[3.1.0]hexane frameworks. researchgate.net This enables the rapid synthesis of analogues of known bioactive molecules for structure-activity relationship (SAR) studies. nih.gov

Advanced Research Perspectives and Future Directions

Innovations in Efficient and Sustainable Synthetic Methodologies

Recent research has emphasized the development of more efficient and environmentally benign methods for the synthesis of the 3-azabicyclo[3.1.0]hexane core. A notable advancement is the use of dirhodium(II) catalysts for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. acs.orgnih.gov This method is highly efficient, requiring catalyst loadings as low as 0.005 mol% to produce the desired bicyclic system in good yields. acs.orgnih.gov The ability to perform this reaction on a gram scale without the need for chromatographic purification underscores its practicality for industrial applications. acs.orgnih.gov

In the realm of green chemistry, a novel three-component reaction has been developed for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives in water. acs.org This method offers several advantages, including high atom economy, the use of readily available starting materials, and the avoidance of organic solvents, making it an eco-friendly alternative to traditional synthetic routes. acs.org

Photochemical methods also represent a promising frontier. The photochemical decomposition of CHF₂-substituted pyrazolines has been shown to be an effective method for synthesizing CHF₂-substituted 3-azabicyclo[3.1.0]hexanes. nih.gov This approach is advantageous due to its mild reaction conditions and simple operational setup. nih.gov

Methodology Key Features Advantages Reference
Dirhodium(II)-Catalyzed CyclopropanationLow catalyst loading (0.005 mol%)High efficiency, scalability, no chromatography needed acs.orgnih.gov
Three-Component ReactionConducted in waterEco-friendly, high atom economy, readily available starting materials acs.org
Photochemical DecompositionUtilizes light to induce reactionMild conditions, simple operation nih.gov

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

The unique structural constraints of the 3-azabicyclo[3.1.0]hexane scaffold have opened avenues for exploring novel chemical transformations. A significant breakthrough is the transannular C–H arylation of the azabicyclo[3.1.0]hexane core. thieme-connect.com This palladium-catalyzed reaction allows for the direct introduction of aryl groups at the C(sp³)–H bonds of the bicyclic system, providing rapid access to three-dimensional molecular fragments crucial for drug discovery. thieme-connect.com This method addresses previous limitations of long reaction times and the need for glovebox conditions, making it more suitable for parallel synthesis in medicinal chemistry. thieme-connect.com

Furthermore, the 3-azabicyclo[3.1.0]hexane framework is being utilized in photo-thermal pericyclic cascade reactions. indiascienceandtechnology.gov.in These reactions aim to construct complex polycyclic scaffolds containing the azabicyclo[3.1.0]hexane motif with multiple contiguous stereocenters. indiascienceandtechnology.gov.in Such cascade reactions are highly desirable as they allow for the rapid assembly of complex molecules from simpler precursors in a single operation.

The development of these novel reactions highlights a shift from merely synthesizing the core structure to strategically functionalizing it in ways that were not previously possible, thereby expanding its utility in creating diverse and complex molecular architectures.

Enhancement of Stereocontrol in Complex Derivative Synthesis

Precise control over stereochemistry is paramount in the synthesis of biologically active molecules. Significant progress has been made in the stereoselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives. Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been shown to produce a wide range of 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities. rsc.org This method is also scalable, making it practical for larger-scale syntheses. rsc.org

Enantioselective approaches have also been successfully developed. An enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes from allyl carbonates and propargyl amines has been reported. researchgate.net This process involves an amine-catalyzed allylic substitution followed by an in-situ enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization, achieving up to 92% yield and 90% ee. researchgate.net Another notable enantioselective method involves a C–H functionalization–addition sequence that delivers densely substituted 3-azabicyclo[3.1.0]hexanes. acs.org This route utilizes a modular and bench-stable diazaphospholane ligand to enable highly enantioselective Pd(0)-catalyzed cyclopropane (B1198618) C–H functionalization. acs.org

The ability to selectively generate either the exo- or endo-isomers of 3-azabicyclo[3.1.0]hexane-6-carboxylates through dirhodium(II)-catalyzed cyclopropanation further showcases the high level of stereocontrol achievable. acs.orgnih.gov By carefully selecting the catalyst and hydrolysis conditions, the desired diastereomer can be obtained cleanly without the need for chromatographic separation. acs.orgnih.gov

Stereoselective Method Catalyst/Reagents Key Outcome Reference
Diastereoselective CyclopropanationPalladium catalyst, N-tosylhydrazonesHigh diastereoselectivity, scalable rsc.org
Enantioselective One-Pot SynthesisAmine catalyst, Pd(II)/Pd(IV)High enantiomeric excess (up to 90% ee) researchgate.net
Enantioselective C–H FunctionalizationPd(0) with diazaphospholane ligandAccess to densely substituted chiral derivatives acs.org
Diastereoselective CyclopropanationDirhodium(II) catalystsSelective formation of exo- or endo-isomers acs.orgnih.gov

Expanding the Scope of Applications in Synthetic Organic Chemistry

The 3-azabicyclo[3.1.0]hexan-6-amine framework is a key structural feature in a variety of biologically active natural products, drugs, and agrochemicals. mdpi.com Its rigid conformation allows for the precise orientation of substituents in three-dimensional space, which is highly advantageous for designing molecules that interact with specific biological targets.

This scaffold is a cornerstone in the synthesis of numerous pharmaceutical agents. mdpi.com For instance, it is a critical component of compounds developed as opioid receptor antagonists and calcium channel inhibitors. acs.org The synthetic utility of this scaffold is continuously being expanded to create libraries of compounds for drug discovery programs. mdpi.com Its role as a key intermediate allows for the efficient construction of more complex molecules. evitachem.com

Recent research has focused on leveraging the 3-azabicyclo[3.1.0]hexane core to access novel chemical space. The development of methods for its functionalization, such as the C-H arylation, provides tools to generate diverse libraries of 3D fragments for fragment-based drug discovery. thieme-connect.com The synthesis of spiro-fused 3-azabicyclo[3.1.0]hexanes is another area of active investigation, with these compounds showing potential as antiproliferative agents. mdpi.com The continued exploration of new reactions and applications of this compound and its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents and other valuable chemical entities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Azabicyclo[3.1.0]hexan-6-amine derivatives, and how are reaction conditions optimized?

  • Answer: Common methods include nucleophilic substitution (e.g., reaction with polyhalogenated nitrobutadienes in methanol, yielding 80% isolated products) and intramolecular cyclopropanation of N-allyl enamine carboxylates using CuBr or CuBr₂/PhIO₂ systems . Optimization involves solvent selection (e.g., methanol for polarity), temperature control (room temp to reflux), and catalyst loading. Retrosynthetic analysis tools (e.g., AI-powered synthesis planning) can predict feasible routes by leveraging reaction databases .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming bicyclic structure and stereochemistry, particularly 1^1H and 13^{13}C NMR for cyclopropane ring protons and nitrogen environment analysis. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration in crystalline derivatives . Infrared (IR) spectroscopy identifies functional groups like amines or carbonyls in modified analogs .

Q. How does the bicyclic structure of this compound influence its reactivity in organic synthesis?

  • Answer: The strained cyclopropane ring enhances electrophilicity at the bridgehead nitrogen, facilitating nucleophilic substitutions (e.g., benzylation or acylations). The nitrogen lone pair participates in conjugation with the bicyclic system, stabilizing intermediates in ring-opening reactions or cycloadditions. Steric hindrance from the bicyclic framework can limit accessibility to certain reaction sites .

Advanced Research Questions

Q. What strategies address diastereoselectivity challenges in synthesizing substituted 3-Azabicyclo[3.1.0]hexanes?

  • Answer: Chiral auxiliaries or transition-metal catalysts (e.g., Pd(0)) enable enantioselective C–H functionalization, achieving >90% enantiomeric excess in trifluoroacetimidoyl chloride cyclizations. Diastereocontrol in cyclopropane ring formation is achieved via substrate pre-organization (e.g., allyl enamine carboxylates) or stereodirecting groups (e.g., bulky esters) . Computational modeling (DFT) predicts transition-state geometries to guide stereochemical outcomes .

Q. How can conflicting biological activity data for this compound derivatives be reconciled?

  • Answer: Discrepancies often arise from assay conditions (e.g., cell line variability) or impurity profiles. Rigorous purity validation (HPLC ≥95%) and standardized bioassays (e.g., MIC for antimicrobial studies) are critical. Structure-activity relationship (SAR) studies using systematically varied substituents (e.g., aryl or spirocyclopropane groups) isolate key pharmacophores .

Q. What computational approaches predict the bioactivity of this compound analogs against therapeutic targets?

  • Answer: Molecular docking (AutoDock Vina) screens analogs against targets like ketohexokinase or viral proteases. MD simulations assess binding stability, while QSAR models correlate electronic (HOMO/LUMO) or steric parameters (logP) with activity. Machine learning (Random Forest) prioritizes synthetic targets based on predicted IC50_{50} values .

Q. What catalytic systems enable late-stage functionalization of 3-Azabicyclo[3.1.0]hexane cores?

  • Answer: Palladium-catalyzed cross-couplings (Suzuki-Miyaura) introduce aryl/heteroaryl groups at the bridgehead nitrogen. Photoredox catalysis (Ru(bpy)32+_3^{2+}) facilitates C–H amination or alkylation under mild conditions. Asymmetric hydrogenation (Ir-phosphine catalysts) generates chiral centers in reduced derivatives .

Key Citations

  • Synthetic Methods :
  • Biological Activity :
  • Computational Modeling :

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexan-6-amine
Reactant of Route 2
3-Azabicyclo[3.1.0]hexan-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.